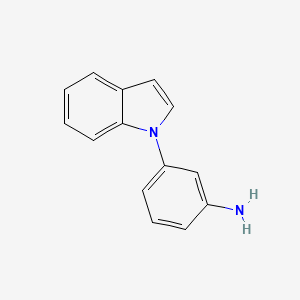

3-(1H-Indol-1-yl)aniline

Beschreibung

3-(1H-Indol-1-yl)aniline is a heterocyclic aromatic compound featuring an aniline group substituted with a 1H-indole moiety at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of fused quinoxalines, indoloquinoxalines, and other bioactive molecules . Its reactivity stems from the electron-rich indole ring and the nucleophilic aniline group, enabling participation in cyclocondensation, oxidation, and coupling reactions.

Eigenschaften

Molekularformel |

C14H12N2 |

|---|---|

Molekulargewicht |

208.26 g/mol |

IUPAC-Name |

3-indol-1-ylaniline |

InChI |

InChI=1S/C14H12N2/c15-12-5-3-6-13(10-12)16-9-8-11-4-1-2-7-14(11)16/h1-10H,15H2 |

InChI-Schlüssel |

UZFKQTOSSLGZCI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CN2C3=CC=CC(=C3)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(1H-Indol-1-yl)anilin kann auf verschiedene Weise erfolgen. Ein gängiger Ansatz beinhaltet die Kondensationsreaktion von Anilin und Indol unter geeigneten Reaktionsbedingungen . So ist die Fischer-Indolsynthese eine bekannte Methode, bei der Phenylhydrazin mit Ketonen oder Aldehyden in Gegenwart eines sauren Katalysators zu Indolen reagiert .

Industrielle Produktionsverfahren

In industriellen Umgebungen beinhaltet die Produktion von 3-(1H-Indol-1-yl)anilin oft die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen, um hohe Ausbeuten und Reinheit zu gewährleisten. Methoden wie katalytische Hydrierung und die Verwendung von Festphasensäurekatalysatoren wurden untersucht, um die Effizienz des Syntheseprozesses zu verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen

3-(1H-Indol-1-yl)anilin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um chinoide Strukturen zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in verschiedene reduzierte Formen umwandeln.

Substitution: Elektrophile Substitutionsreaktionen sind aufgrund des elektronenreichen Charakters des Indolrings häufig.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Elektrophile Reagenzien wie Halogene und Nitriermittel werden unter sauren oder basischen Bedingungen verwendet.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation zur Bildung von Chinonen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen am Indolring einführen können .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research has demonstrated that 3-(1H-Indol-1-yl)aniline exhibits a range of biological activities, making it a candidate for further exploration in therapeutic contexts:

- Anticancer Activity : Studies have shown that derivatives of indole compounds, including 3-(1H-Indol-1-yl)aniline, possess potent growth inhibition against various cancer cell lines. For instance, compounds derived from this structure have been tested against HCT-116 colon cancer cells, demonstrating significant cytotoxic effects .

- Neuroprotective Effects : In animal models of neurodegenerative diseases such as Alzheimer's, 3-(1H-Indol-1-yl)aniline has been shown to improve cognitive function and reduce neuroinflammation markers .

- Antimicrobial Properties : The compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .

Case Study 1: Anticancer Screening

A study published in MDPI explored the anticancer activity of indole derivatives. The results indicated that modifications to the structure of 3-(1H-Indol-1-yl)aniline significantly enhanced its efficacy against various cancer cell lines, highlighting the importance of structural optimization in drug design .

Case Study 2: Neuroprotection

In a separate investigation, researchers assessed the neuroprotective effects of 3-(1H-Indol-1-yl)aniline in an Alzheimer's disease model. Treatment with this compound led to improved cognitive performance and a reduction in neuroinflammatory markers compared to control groups .

Wirkmechanismus

The mechanism of action of 3-(1H-Indol-1-yl)aniline involves its interaction with various molecular targets and pathways. The indole ring system allows the compound to bind to multiple receptors and enzymes, influencing biological processes such as cell signaling and metabolism . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

a) Positional Isomers: 3- vs. 4-(Methylthio)aniline Derivatives

Compounds 3c [N-(4-(1H-Indol-1-yl)phenyl)-3-(methylthio)aniline] and 3d [N-(4-(1H-Indol-1-yl)phenyl)-4-(methylthio)aniline] differ in the position of the methylthio group (3- vs. 4-). Key differences include:

- Synthesis Yield : 3c (22%) vs. 3d (4%), attributed to steric and electronic effects during purification .

- NMR Data : The 3-(methylthio) isomer (3c) exhibits distinct aromatic proton shifts due to anisotropic effects from the sulfur atom, whereas 3d shows upfield shifts for protons adjacent to the 4-position sulfur .

b) Sulfonyl vs. Thioether Derivatives

Oxidation of methylthio derivatives (e.g., 3c) yields sulfonyl analogues (e.g., 4c [3-(methylsulfonyl)aniline]). Key contrasts:

Heterocycle-Substituted Analogues

a) Benzimidazole vs. Indole Derivatives

Replacing indole with benzimidazole (e.g., 3a [N-(4-(1H-Benzo[d]imidazol-1-yl)phenyl)-3-(methylthio)aniline]) alters electronic properties:

- Synthetic Accessibility : Benzimidazole derivatives (3a–3b) are synthesized in higher yields (39–72%) compared to indole analogues (3c–3d) due to better solubility .

- Biological Targets : Benzimidazole derivatives show affinity for cytochrome P450 enzymes, whereas indole derivatives target steroidogenic pathways .

b) Pyrrole-Substituted Analogues

2-(1H-Pyrrol-1-yl)aniline derivatives (e.g., pyrrolo[1,2-a]quinoxalines) demonstrate divergent reactivity:

- Cyclization Efficiency: Pyrrole derivatives achieve higher yields (44–94%) in metal-free quinoxaline synthesis compared to indole analogues (12–93%) under similar conditions .

- Electronic Effects : The electron-deficient pyrrole ring facilitates faster intramolecular cyclization, while indole’s electron-rich nature necessitates harsher oxidants (e.g., TBHP) .

Functionalized Derivatives

a) Fluorinated Analogues

4-Fluoro-N-(1H-indol-6-ylmethyl)aniline (CAS 1638253-58-3) introduces a fluorine atom, enhancing metabolic stability and binding affinity for bacterial targets (e.g., Staphylococcus aureus phenylalanine tRNA synthetase) .

b) Methyl-Substituted Derivatives

3-{1-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]ethyl}aniline (CAS 1247635-33-1) exhibits improved lipophilicity (LogP = 3.85) compared to 3-(1H-Indol-1-yl)aniline (LogP ≈ 2.1), influencing membrane permeability .

Data Tables

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight | LogP | Melting Point (°C) | Key Application |

|---|---|---|---|---|

| 3-(1H-Indol-1-yl)aniline | 222.28 | ~2.1 | Not reported | Quinoxaline synthesis |

| 4-Fluoro-N-(1H-indol-6-ylmethyl)aniline | 240.28 | 3.02 | 145–148 | Antimicrobial agents |

| 3-{1-[(1-Methylimidazol-2-yl)sulfanyl]ethyl}aniline | 249.31 | 3.85 | Oil | Enzyme inhibition studies |

Biologische Aktivität

3-(1H-Indol-1-yl)aniline, also known as 3-indolylaniline, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis methods, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(1H-Indol-1-yl)aniline is C₁₄H₁₃N₂, with a molecular weight of approximately 209.26 g/mol. The compound features an indole ring attached to an aniline moiety, which contributes to its unique reactivity and biological interactions.

Biological Activities

Research indicates that 3-(1H-Indol-1-yl)aniline exhibits several notable biological activities:

- Antimicrobial Properties : Compounds derived from indole and aniline structures often show significant antimicrobial activity. 3-(1H-Indol-1-yl)aniline has demonstrated effectiveness against various bacterial strains, including drug-resistant variants .

- Anticancer Activity : Studies have shown that this compound can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of indole compounds have been reported to exhibit moderate cytotoxic effects against different cancer cell lines .

- Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor, particularly in the context of drug discovery for diseases like malaria. Its derivatives have shown varying degrees of inhibition against specific targets, indicating a pathway for therapeutic development .

Synthesis Methods

Various synthesis methods for 3-(1H-Indol-1-yl)aniline have been reported, enhancing its accessibility for research and application:

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of 3-(1H-Indol-1-yl)aniline against a panel of bacterial strains. The minimum inhibitory concentration (MIC) was determined for various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a promising MIC of 0.5 μg/mL for some derivatives, suggesting strong antibacterial activity .

Anticancer Evaluation

In a separate investigation focused on anticancer properties, 3-(1H-Indol-1-yl)aniline was tested against several cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values ranging from 10 μM to 39 μM across different cell lines, highlighting its potential as a lead compound for further drug development .

Q & A

Q. What are the common synthetic routes for 3-(1H-Indol-1-yl)aniline, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A metal-free synthesis approach involves reacting 2-(1H-indol-1-yl)aniline with aldehydes or α-hydroxy acids in the presence of acetic acid (AcOH) as a catalyst and dimethyl sulfoxide (DMSO) as a solvent. For example, DMSO acts as both solvent and oxidant in cyclization reactions to form indoloquinoxalines, achieving yields up to 93% under optimized conditions (120°C, 12–24 hours). Purification via flash chromatography (e.g., cyclohexane/EtOAc 8:2) is effective for isolating derivatives . To optimize yields, adjust reaction temperature, catalyst loading (e.g., 10 mol% AcOH), and substituent compatibility on the aniline ring.

Q. What spectroscopic techniques are recommended for structural confirmation of 3-(1H-Indol-1-yl)aniline derivatives?

- Methodological Answer : Use 1H NMR and 13C NMR to confirm regiochemistry and substitution patterns. For example, 2-((1H-Indol-3-yl)methyl)aniline shows distinct aromatic proton signals at δ 7.53–6.59 ppm and a methylene bridge at δ 3.99 ppm. High-Resolution Mass Spectrometry (HRMS) validates molecular weights (e.g., [M + H]+ at m/z 223.1230). Cross-referencing with literature data ensures accuracy .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of 3-(1H-Indol-1-yl)aniline in cyclization reactions?

- Methodological Answer : Electron-donating groups (e.g., -OMe, -Me) on the aniline ring enhance cyclization yields (up to 93%), while electron-withdrawing groups (e.g., -NO2, -CF3) reduce reactivity due to destabilization of intermediates. Steric hindrance from meta-substituents (e.g., 3-NO2-C6H4) can block intramolecular cyclization, leading to no product formation. Systematic substituent screening via parallel reactions is advised to identify optimal groups .

Q. How should researchers address contradictory yield data in quinoxaline synthesis using 3-(1H-Indol-1-yl)aniline under similar conditions?

- Methodological Answer : Contradictions may arise from subtle differences in substituent positioning or solvent purity. For instance, 3-methyl substitution on the indole ring reduced yields to 12%, while unsubstituted analogs achieved 93%. Replicate experiments with controlled variables (e.g., degassed solvents, inert atmosphere) and characterize intermediates (e.g., via LC-MS) to identify side reactions or degradation pathways .

Q. What mechanistic evidence supports metal-free cyclization pathways for 3-(1H-Indol-1-yl)aniline derivatives?

- Methodological Answer : Proposed mechanisms involve in situ aldehyde generation from α-hydroxy acids (e.g., using TBHP as an oxidant) followed by condensation with the aniline’s amine group. Intramolecular cyclization forms the quinoxaline core, with DMSO acting as a mild oxidant. Kinetic studies (e.g., monitoring via in situ IR) and isolation of intermediates (e.g., Schiff bases) validate this pathway .

Data Analysis & Optimization

Q. How can researchers leverage computational tools to predict reaction outcomes for novel 3-(1H-Indol-1-yl)aniline derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations predict transition-state energies and substituent effects. For example, N,N-di(3-(1H-pyrazol-1-yl)phenyl)aniline derivatives showed optimized cyclization barriers when bulky groups were absent. Pair computational results with experimental screening (e.g., substituent libraries) to prioritize high-yield candidates .

Q. What strategies improve the scalability of 3-(1H-Indol-1-yl)aniline-based syntheses?

- Methodological Answer : Transition from batch to flow chemistry reduces reaction times and improves heat management. For example, continuous flow systems using p-toluenesulfonic acid (p-TSA) as a catalyst achieved 95% yield in scaled-up indol-2-one syntheses. Optimize solvent recycling (e.g., DMSO recovery) and catalyst reuse to minimize costs .

Characterization Challenges

Q. How can low-yield byproducts be identified and minimized in 3-(1H-Indol-1-yl)aniline reactions?

- Methodological Answer : Use HPLC-MS or GC-MS to trace byproducts (e.g., dimerization products or oxidized intermediates). For example, overoxidation of indole rings in the presence of TBHP generates carbonyl byproducts. Adding radical scavengers (e.g., BHT) or reducing oxidant concentrations mitigates this issue .

Safety & Handling

Q. What precautions are critical when handling 3-(1H-Indol-1-yl)aniline derivatives in metal-free reactions?

- Methodological Answer : While specific hazard data for 3-(1H-Indol-1-yl)aniline is limited, analogs like 2-(6-Methyl-1H-indol-3-yl)acetic acid require standard aromatic amine precautions: use fume hoods, nitrile gloves, and avoid inhalation. Quench reactive intermediates (e.g., TBHP residues) with NaHSO3 before disposal .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.